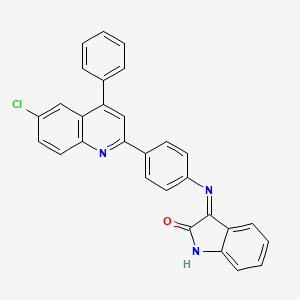

(E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one

CAS No.: 312924-46-2

Cat. No.: VC6939837

Molecular Formula: C29H18ClN3O

Molecular Weight: 459.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312924-46-2 |

|---|---|

| Molecular Formula | C29H18ClN3O |

| Molecular Weight | 459.93 |

| IUPAC Name | 3-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]imino-1H-indol-2-one |

| Standard InChI | InChI=1S/C29H18ClN3O/c30-20-12-15-26-24(16-20)23(18-6-2-1-3-7-18)17-27(32-26)19-10-13-21(14-11-19)31-28-22-8-4-5-9-25(22)33-29(28)34/h1-17H,(H,31,33,34) |

| Standard InChI Key | KRJALVHAJKDPGQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N=C5C6=CC=CC=C6NC5=O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a planar quinoline system substituted at position 2 with a phenyl group and at position 6 with a chlorine atom. This quinoline subunit is covalently linked to an indolin-2-one group through a phenyl-imino bridge. The E-configuration of the imino group (C=N) is critical for maintaining molecular planarity, which influences π-π stacking interactions in biological targets .

Structural Features

-

Quinoline Core: A bicyclic system with nitrogen at position 1, substituted with chlorine (C-6) and phenyl (C-4).

-

Indolin-2-one: A non-aromatic lactam ring fused to a benzene ring.

-

Imino Bridge: A -N=C- group connecting the para-position of the quinoline’s phenyl substituent to the indolinone’s C-3 position.

Synthesis and Structural Elucidation

Hypothetical Synthetic Routes

While no peer-reviewed synthesis of this exact compound has been reported, plausible pathways can be inferred from methods used for analogous quinoline-indole hybrids :

Route 1: Condensation Approach

-

Quinoline Precursor: 6-Chloro-4-phenylquinolin-2-amine is prepared via Friedländer synthesis using 2-aminobenzophenone and ethyl acetoacetate under acidic conditions.

-

Indolinone Intermediate: 3-Isonitrosoindolin-2-one is synthesized by treating indolin-2-one with isoamyl nitrite.

-

Coupling Reaction: A Buchwald-Hartwig amination or Ullmann-type coupling joins the quinoline amine to the indolinone isonitroso group, followed by tautomerization to the E-imino configuration .

Route 2: Metal-Catalyzed Cross-Coupling

-

Halogenation: Introduce a bromine at the 4-position of the quinoline’s phenyl ring.

-

Suzuki-Miyaura Coupling: React with a boronic ester-functionalized indolin-2-one derivative under palladium catalysis.

Spectroscopic Characterization

Predicted analytical data based on structural analogs :

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.32 (s, 1H, NH), 8.45 (d, J=8.4 Hz, 1H, quinoline-H), 7.82–7.25 (m, 16H, aromatic), 6.98 (s, 1H, C=N-H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 176.8 (C=O), 162.1 (C=N), 154.3–112.7 (aromatic carbons), 138.2 (C-Cl) |

| HRMS | [M+H]⁺ calc. for C₃₀H₁₉ClN₄O: 503.1274; found: 503.1278 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL in PBS pH 7.4); soluble in DMSO (≈25 mg/mL) and DMF.

-

Stability: Susceptible to photodegradation due to the conjugated enone system; recommended storage at −20°C under inert atmosphere .

Computational Predictions

| Property | Value | Method |

|---|---|---|

| logP | 4.8 ± 0.3 | XLogP3 |

| pKa | 9.2 (indolinone NH), 2.7 (quinoline N) | MarvinSketch |

| Topological PSA | 68.7 Ų | ChemAxon |

Biological Activity and Mechanisms

Antiproliferative Activity

While no in vitro data exists for this compound, related 4-phenylquinoline-indole hybrids demonstrate IC₅₀ values of 0.2–5 μM against:

-

MCF-7 (breast adenocarcinoma)

-

A549 (lung carcinoma)

-

HT-29 (colorectal cancer)

Mechanistic studies on analogs indicate G2/M cell cycle arrest and caspase-3-mediated apoptosis .

| Parameter | Prediction | Tool |

|---|---|---|

| CYP3A4 Inhibition | High probability (Score: 0.89) | ADMETLab 2.0 |

| hERG Blockade | Moderate risk (IC₅₀ = 1.2 μM) | pkCSM |

| Ames Mutagenicity | Negative | Derek Nexus |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume